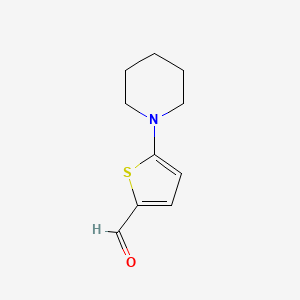
5-(Piperidin-1-yl)thiophene-2-carbaldehyde
Descripción general
Descripción
5-(Piperidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 24372-48-3. It has a molecular weight of 195.29 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H13NOS . The InChI code for the compound is 1S/C10H13NOS/c12-8-9-4-5-10 (13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 .Physical And Chemical Properties Analysis
This compound is a solid compound with a melting point of 91 - 93 degrees Celsius . It has a molecular weight of 195.29 .Aplicaciones Científicas De Investigación
Antibacterial and Antitumor Agents
- Application : This compound has been utilized in the synthesis of various antibacterial agents. For instance, hetero chalcones and benzothiazepines synthesized using piperidine and thiophene derivatives have shown potential as antibacterial agents (Bhasker et al., 2014). Similarly, other derivatives like pyrazolo-pyridine analogs have been explored for their anti-inflammatory properties and potential applications in medication for inflammation (Bilavendran et al., 2019).
Fluorescent Sensors
- Application : This compound has been used in the development of novel fluorescent sensors. For instance, a derivative of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde demonstrated strong fluorescence quenching in the presence of Fe3+ ions, indicating its potential as a selective sensor for ferric ions (Zhang et al., 2016).
Synthesis of Novel Organic Compounds
- Application : This compound has been used as a key intermediate in the synthesis of various organic compounds. For example, it was involved in the synthesis of heterocyclic motifs with potential antibacterial, antituberculosis, and antimalarial activities (Kalaria et al., 2014). Moreover, it has been used in the synthesis of pyrrole derivatives, which are important intermediates in the development of small molecule anticancer drugs (Wang et al., 2017).
Development of Novel Dyes
- Application : Derivatives of this compound have been used in the development of novel dyes. For example, its use in the synthesis of fluorescent disperse dyes for polyester fibers indicates its applicability in textile industries (Sabnis et al., 1992).
Safety and Hazards
The safety information for 5-(Piperidin-1-yl)thiophene-2-carbaldehyde indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mecanismo De Acción
Target of Action
The primary targets of 5-(Piperidin-1-yl)thiophene-2-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Análisis Bioquímico
Biochemical Properties
5-(Piperidin-1-yl)thiophene-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs in the liver . Additionally, it interacts with other cytochrome P450 enzymes such as CYP2C19, influencing their activity and thus affecting the metabolism of various substances .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain enzymes, leading to changes in metabolic pathways and gene expression . This compound can also affect cell signaling pathways, potentially altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly for cytochrome P450 enzymes such as CYP1A2 and CYP2C19 . By inhibiting these enzymes, it can alter the metabolism of various drugs and other substances. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound have been associated with toxic effects, including liver damage and alterations in metabolic pathways . Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2 and CYP2C19, affecting their activity and thus influencing the metabolism of drugs and other substances . This compound can also impact metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . For example, it may be transported into the liver cells where it interacts with cytochrome P450 enzymes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with cytochrome P450 enzymes suggests that it localizes to the endoplasmic reticulum, where these enzymes are predominantly found .
Propiedades
IUPAC Name |
5-piperidin-1-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-8-9-4-5-10(13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDXRMCPPLZJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366583 | |
| Record name | 5-(Piperidin-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24372-48-3 | |
| Record name | 5-(Piperidin-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1363804.png)
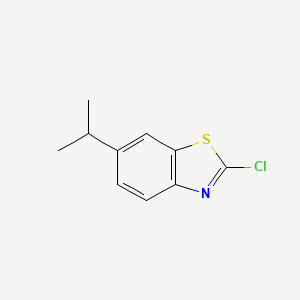
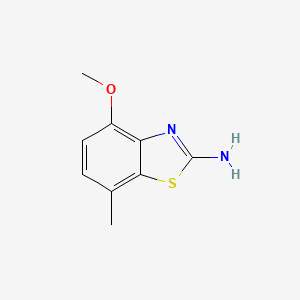
![3-[4-[2-(4-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363817.png)
![3-[4-[2-(2-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363818.png)
![3-[4-(2-Naphthalen-1-yloxyacetyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363819.png)

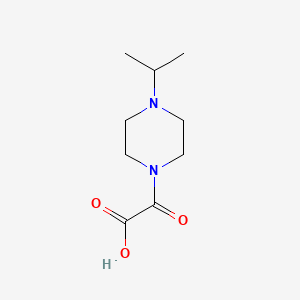
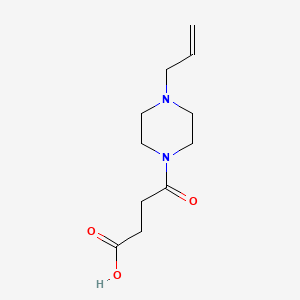
![4-[4-(2-Methylpropyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363830.png)

![3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363835.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363838.png)